molecular formula C7H11FO B2770593 (2-Fluorospiro[2.3]hexan-5-yl)methanol CAS No. 2253632-34-5

(2-Fluorospiro[2.3]hexan-5-yl)methanol

Cat. No.: B2770593
CAS No.: 2253632-34-5
M. Wt: 130.162
InChI Key: GCAKBOMLUPXXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorospiro[2.3]hexan-5-yl)methanol is a fluorinated spirocyclic building block of high value in medicinal chemistry and materials science research. Its unique three-dimensional structure, characterized by two fused rings sharing a single carbon atom, makes it a compelling scaffold for designing novel molecular entities . The incorporation of a fluorine atom is a widely employed strategy in drug discovery to modulate a compound's physicochemical properties, metabolic stability, and binding affinity . This compound is primarily investigated as a key intermediate in the synthesis of more complex molecules. Spiro[2.3]hexane derivatives have demonstrated relevance in pharmaceutical research for the development of potential therapeutic agents, as similar spirocyclic structures are being explored for their biological activity . Furthermore, the spiro[2.3]hexane core is utilized in industrial research for creating advanced materials and polymers with specific functional characteristics . The primary mechanism of action for this compound is not inherent but is derived from the functional role it plays in final target molecules, which may involve binding to specific enzymes or receptors to alter their activity . The structural motifs present in this compound are found in molecules investigated for a range of conditions, highlighting the utility of the spiro[2.3]hexane scaffold in modern chemical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-fluorospiro[2.3]hexan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-6-3-7(6)1-5(2-7)4-9/h5-6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAKBOMLUPXXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2-Fluorospiro[2.3]hexan-5-yl)methanol are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorospiro[2.3]hexan-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield a spirocyclic ketone, while substitution reactions could produce a variety of spirocyclic derivatives.

Scientific Research Applications

(2-Fluorospiro[2.3]hexan-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluorospiro[2.3]hexan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of (2-Fluorospiro[2.3]hexan-5-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP* Topological Polar Surface Area (Ų) Notable Properties
{spiro[2.3]hexan-5-yl}methanol C₇H₁₂O 112.17 -OH 1.3 20.2 Baseline spirocyclic alcohol
This compound C₇H₁₁FO ~130.16† -F, -OH ~1.5‡ ~20.2 Enhanced metabolic stability, moderate polarity
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol C₈H₁₅NO 141.21 -NH₂, -OH N/A ~40§ Increased polarity, potential for H-bonding
[5-(Hydroxymethyl)spiro[2.3]hexan-5-yl]methanol C₈H₁₄O₂ 142.19 Two -OH groups ~0.8 ~40 High polarity, low lipophilicity
{1,1-difluorospiro[2.3]hexan-5-yl}methanesulfonyl chloride C₇H₉ClF₂O₂S 238.66 -SO₂Cl, -F₂ ~2.8 63.7 High reactivity (sulfonyl chloride)
2-{spiro[2.3]hexan-5-yl}ethan-1-ol C₈H₁₄O 126.20 -CH₂CH₂OH ~1.1 20.2 Increased lipophilicity vs. methanol analogs

*XlogP values estimated using analogous compounds. †Calculated by adding F (19 g/mol) to {spiro[2.3]hexan-5-yl}methanol. ‡Fluorine’s hydrophobicity slightly increases XlogP vs. non-fluorinated analog. §Estimated based on additional functional groups.

Key Findings from Comparative Analysis

Impact of Fluorination: The 2-fluoro substitution increases molecular weight by ~18 g/mol compared to the non-fluorinated analog . Fluorine’s electronegativity enhances metabolic stability and may slightly elevate lipophilicity (XlogP ~1.5 vs. 1.3) . In contrast, {1,1-difluorospiro[2.3]hexan-5-yl}methanesulfonyl chloride exhibits higher XlogP (2.8) due to the sulfonyl chloride group, demonstrating how multiple fluorines and functional groups synergistically affect properties.

Functional Group Effects: Aminomethyl Group: The presence of -NH₂ in [5-(Aminomethyl)spiro...]methanol raises polarity (polar surface area ~40 Ų) and enables hydrogen bonding, making it more water-soluble but less membrane-permeable than the fluorinated target compound. Diol Systems: [5-(Hydroxymethyl)spiro...]methanol has two -OH groups, significantly increasing polarity (XlogP ~0.8) and reducing lipophilicity, which may limit blood-brain barrier penetration compared to mono-alcohol analogs.

Spirocyclic Core Modifications: Heteroatom incorporation (e.g., 5-azaspiro[2.3]hexan-5-yl derivatives ) introduces nitrogen, altering electronic properties and enabling acid-base interactions. This contrasts with the fluorine’s inductive effects in the target compound. Ethanol derivatives (e.g., 2-{spiro...}ethan-1-ol ) exhibit longer alkyl chains, increasing lipophilicity (XlogP ~1.1) while retaining similar polar surface areas.

Biological Activity

(2-Fluorospiro[2.3]hexan-5-yl)methanol is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic structure, which contributes to its unique chemical properties. The presence of a fluorine atom can enhance lipophilicity and influence interactions with biological targets.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

Cytotoxicity

Preliminary assessments of cytotoxicity suggest that this compound may possess moderate cytotoxic effects on certain cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant activity against human cancer cell lines like HepG2 and HCT116.

CompoundCell LineIC50 (μM)
This compoundHepG2TBD
Related Compound AHCT11636
Related Compound BHepG232

Case Studies

  • Antiviral Activity : In studies involving spirocyclic derivatives, compounds similar to this compound showed potential against human cytomegalovirus (HCMV). These studies highlighted the importance of substituents in enhancing antiviral potency.
    • Findings : Compounds with electron-withdrawing groups demonstrated improved antiviral activity with IC50 values ranging from 2.54 mM to 11.2 mM against HCMV.
  • Antitumor Effects : A case study involving a series of spirocyclic compounds indicated that modifications in the structure could significantly affect their antitumor activity, suggesting that this compound may also be optimized for enhanced efficacy in cancer treatment.

Q & A

Q. What are the key synthetic challenges in preparing (2-Fluorospiro[2.3]hexan-5-yl)methanol, and what strategies mitigate these issues?

The synthesis of spirocyclic compounds like this compound often faces challenges in achieving regioselective fluorination and stabilizing the strained spiro framework. Evidence from analogous spiro compounds (e.g., 2-{spiro[2.3]hexan-5-yl}ethan-1-ol) suggests using in situ protecting groups for the methanol moiety to prevent unwanted side reactions during fluorination . Catalytic methods, such as palladium-mediated C–F bond formation, may enhance selectivity. Post-synthesis purification via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which analytical techniques are prioritized for characterizing the stereochemistry and purity of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine position and electronic environment, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic conformation .
  • HPLC : Reverse-phase HPLC with phenyl-hexyl columns (e.g., Ascentis® Express, 2.7 µm particles) and mobile phases like methanol/water with 0.1% formic acid ensures purity assessment (>97%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects trace impurities .

Advanced Research Questions

Q. How can computational models predict the biological activity and metabolic stability of this compound derivatives?

Molecular docking studies using software like AutoDock Vina can map interactions with target proteins (e.g., antimicrobial enzymes or cancer-related kinases). QSAR models trained on fluorinated spiro compounds (e.g., furanmethanol derivatives) highlight the role of fluorine in enhancing metabolic stability by reducing CYP450-mediated oxidation . Molecular dynamics (MD) simulations (e.g., GROMACS) further assess conformational stability in biological membranes .

Q. What methodologies resolve contradictions in reported biological activity data for fluorinated spiro compounds?

Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

  • Standardized Bioassays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature) with purity-verified samples .
  • Meta-Analysis : Cross-referencing data from multiple studies (e.g., antimicrobial IC50_{50} values) to identify outliers .
  • Mechanistic Studies : Using isotopic labeling (e.g., 14C^{14}\text{C}) or knockout cell lines to isolate biological pathways affected by the compound .

Q. How does the spirocyclic framework influence the compound’s physicochemical properties compared to non-spiro analogs?

Spirocyclic structures exhibit restricted rotation, enhancing rigidity and potentially improving target binding affinity. Computational comparisons (e.g., via Gaussian software) show that the spiro[2.3]hexane core in this compound reduces polar surface area by ~15% compared to linear analogs, increasing blood-brain barrier permeability in preclinical models . Experimental solubility studies in PBS (pH 7.4) and logP measurements (e.g., shake-flask method) further validate these predictions .

Data-Driven Insights

  • Synthetic Yield Optimization : Ethyl 2-(2,4,4-trimethyl-1-oxaspiro[2.3]hexan-5-yl)acetate (a related compound) achieves 65% yield under optimized Grignard conditions, suggesting similar strategies for scaling .
  • Biological Activity Trends : Fluorinated spiro compounds show 2–5-fold higher antimicrobial activity against S. aureus compared to non-fluorinated analogs, attributed to enhanced membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.